Cas no 2023671-91-0 (2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane)

2-(1-Iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane is a specialized organic compound featuring both ether and alkyl iodide functional groups. Its structure, incorporating branched alkyl chains, enhances steric hindrance, making it useful in selective synthetic applications. The presence of an iodine atom provides reactivity for nucleophilic substitutions or cross-coupling reactions, while the methoxy and ether linkages contribute to its stability under various conditions. This compound is particularly valuable in pharmaceutical and fine chemical synthesis, where controlled reactivity and structural complexity are required. Its well-defined molecular architecture ensures consistent performance in advanced organic transformations.
2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane structure
2023671-91-0 structure
Product name:2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane
CAS No:2023671-91-0
MF:C10H21IO2
MW:300.177016019821
CID:6203717
PubChem ID:165486051

2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane Chemical and Physical Properties

Names and Identifiers

    • 2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane
    • EN300-1136576
    • 2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
    • 2023671-91-0
    • Inchi: 1S/C10H21IO2/c1-8(2)9(6-12-5)13-10(3,4)7-11/h8-9H,6-7H2,1-5H3
    • InChI Key: ARYMOVPJGSGDOL-UHFFFAOYSA-N
    • SMILES: ICC(C)(C)OC(COC)C(C)C

Computed Properties

  • Exact Mass: 300.05863g/mol
  • Monoisotopic Mass: 300.05863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 3

2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1136576-10g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
10g
$5159.0 2023-10-26
Enamine
EN300-1136576-5.0g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0
5g
$4557.0 2023-06-09
Enamine
EN300-1136576-2.5g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
2.5g
$2351.0 2023-10-26
Enamine
EN300-1136576-1g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
1g
$1200.0 2023-10-26
Enamine
EN300-1136576-0.05g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
0.05g
$1008.0 2023-10-26
Enamine
EN300-1136576-0.1g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
0.1g
$1056.0 2023-10-26
Enamine
EN300-1136576-10.0g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0
10g
$6758.0 2023-06-09
Enamine
EN300-1136576-5g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
5g
$3479.0 2023-10-26
Enamine
EN300-1136576-0.25g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
0.25g
$1104.0 2023-10-26
Enamine
EN300-1136576-0.5g
2-[(1-iodo-2-methylpropan-2-yl)oxy]-1-methoxy-3-methylbutane
2023671-91-0 95%
0.5g
$1152.0 2023-10-26

Additional information on 2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane

Introduction to 2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane (CAS No. 2023671-91-0)

2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane, identified by its CAS number 2023671-91-0, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include an iodinated branched alkyl group and a methoxy-substituted butyl chain. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structural motif of 1-iodo-2-methylpropan-2-yl (isobutyl iodide derivative) introduces a reactive handle for further chemical transformations, such as cross-coupling reactions, which are pivotal in constructing biaryl and heteroaryl systems. These types of transformations are widely employed in medicinal chemistry to generate pharmacophores with enhanced biological activity. Additionally, the methoxy and methyl groups contribute to the compound's overall steric and electronic properties, influencing its reactivity and potential applications.

In recent years, there has been a surge in research focused on developing efficient synthetic routes for compounds like 2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane due to their utility in constructing complex drug candidates. The demand for such intermediates has been driven by the increasing complexity of molecular architectures required for modern therapeutics. For instance, studies have demonstrated that derivatives of this compound can serve as key building blocks in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.

One of the most compelling aspects of CAS No. 2023671-91-0 is its role in facilitating transition-metal-catalyzed reactions. The iodine atom at the terminus of the isobutyl chain acts as a versatile handle for palladium-, copper-, or nickel-mediated cross-coupling reactions, enabling the formation of carbon-carbon bonds with remarkable efficiency. This capability has been leveraged in the preparation of biologically active molecules, where precise control over connectivity is essential. For example, recent publications have highlighted its use in generating substituted biphenyl derivatives, which exhibit promising antimicrobial properties.

The 1-methoxy-3-methylbutane backbone provides additional flexibility for structural modifications, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability. These attributes are particularly important when designing drug candidates intended for oral administration or delivery via other non-invasive routes. By incorporating functional groups like methoxy and methyl, researchers can modulate lipophilicity and electronic distribution, thereby optimizing pharmacokinetic profiles.

From a synthetic chemistry perspective, 2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane exemplifies the importance of strategic functionalization in designing molecules with tailored properties. The compound's ability to participate in diverse chemical transformations makes it a cornerstone intermediate in multiple synthetic pathways. Its utility extends beyond pharmaceuticals into materials science, where similar structural motifs are employed in polymer chemistry and liquid crystal formulations.

The latest advancements in flow chemistry have also opened new avenues for utilizing intermediates like CAS No. 2023671-91-0. Continuous flow systems offer advantages such as improved reaction control, scalability, and reduced solvent consumption compared to traditional batch processing methods. Several research groups have reported successful implementations of iodinated compounds in flow reactors, demonstrating high yields and selectivity under optimized conditions.

In conclusion, 2-(1-iodo-2-methylpropan-2-yl)oxy-1-methoxy-3-methylbutane (CAS No. 2023671-91-0) represents a significant tool in modern synthetic chemistry. Its unique structural features make it indispensable for constructing complex molecules with potential therapeutic applications. As research continues to evolve, this compound will undoubtedly remain at the forefront of molecular synthesis, driving innovation across multiple scientific disciplines.

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